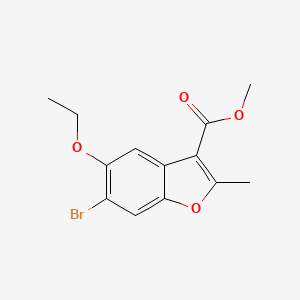

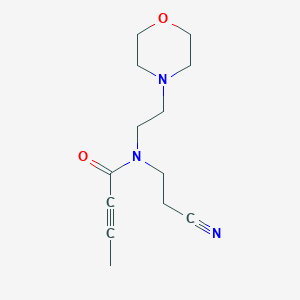

![molecular formula C22H15N3O3S B2891948 N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-76-5](/img/structure/B2891948.png)

N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively, particularly in the context of their use as anti-tubercular compounds . Structure-activity relationships of the new benzothiazole derivatives, along with molecular docking studies of selected compounds, have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and complex. They include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .科学的研究の応用

Synthesis of α-X Enamino Ketones/Esters

This compound has been used in the solvent-controlled two-step one-pot syntheses of α-X (X = Br or Cl) enamino ketones/esters . A new two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .

Production of 3-(2,5-dioxopyrrolidin-1-yl)acrylates

A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .

Anticonvulsant Properties

Original hybrid pyrrolidine-2,5-dione derivatives have been developed with potent anticonvulsant properties . These hybrid compounds demonstrated broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz seizures .

Antinociceptive Properties

The compound has also shown potent antinociceptive properties . For instance, compound 22 revealed potent efficacy in the formalin-induced tonic pain .

Inhibition of Central Sodium/Calcium Currents

The in vivo activities of the compound are likely mediated by several targets and may result from the inhibition of central sodium/calcium currents .

6. Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor The compound has also been found to antagonize the transient receptor potential vanilloid 1 (TRPV1) receptor .

作用機序

While the specific mechanism of action for “N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide” is not explicitly mentioned in the search results, benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . This suggests that they may act by inhibiting a target within this bacterium.

将来の方向性

Benzothiazole derivatives, such as “N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide”, have shown promise in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research may focus on further exploring the structure-activity relationships of these compounds, developing more efficient synthetic pathways, and investigating their mechanisms of action. This could potentially lead to the development of more effective anti-tubercular drugs.

特性

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O3S/c26-18-11-12-19(27)25(18)15-8-5-14(6-9-15)21(28)24-22-23-20-16-4-2-1-3-13(16)7-10-17(20)29-22/h1-10H,11-12H2,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKVHBKTXUANII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

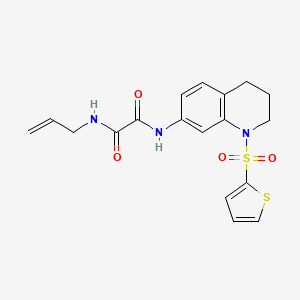

![1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2891871.png)

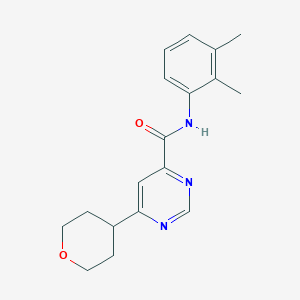

![2-(2-Methoxyphenyl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2891872.png)

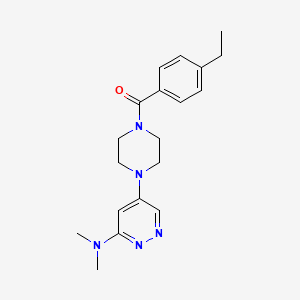

![N-[(4-Fluorophenyl)methyl]-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2891878.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2891884.png)

![4-[[4-Chloro-1-(2-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2891888.png)